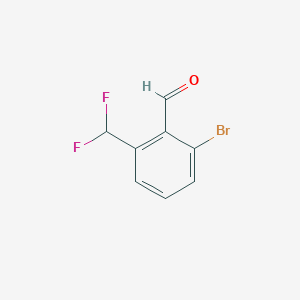

2-Bromo-6-(difluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-(difluoromethyl)benzaldehyde, also known as 2-Bromo-6-difluoromethylbenzaldehyde, is a brominated aldehyde with a wide range of applications in the field of organic synthesis, medicinal chemistry, and materials science. It is a colorless liquid with a pungent odor. It is a useful intermediate in the preparation of various pharmaceuticals and other organic compounds. The synthesis of 2-Bromo-6-(difluoromethyl)benzaldehyde is typically achieved via a halogenation reaction of benzaldehyde.

Aplicaciones Científicas De Investigación

Photolabile Protecting Groups

2-Bromo-6-(difluoromethyl)benzaldehyde may find applications similar to those of other brominated benzaldehydes in the realm of photolabile protecting groups. For instance, brominated coumarin derivatives have been used as photoremovable protecting groups for aldehydes and ketones under physiological conditions, demonstrating the utility of brominated compounds in light-sensitive applications (Lu et al., 2003).

Synthesis of Substituted Benzaldehydes

The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes through a palladium-catalyzed ortho-bromination sequence highlights a pathway that may be relevant for 2-Bromo-6-(difluoromethyl)benzaldehyde. This method underscores the broader utility of brominated benzaldehydes in organic synthesis and their potential derivatization into various organic compounds (Dubost et al., 2011).

Reactivity in Organic Synthesis

Brominated benzaldehydes, including those structurally similar to 2-Bromo-6-(difluoromethyl)benzaldehyde, have been used in reactions with arylhydrazines to form dihydrophthalazines, indicating their utility in constructing heterocyclic compounds. This showcases the reactivity of brominated aldehydes in facilitating condensation and nucleophilic substitution reactions (Aljaar et al., 2013).

Photocatalytic Applications

The unique electronic properties of brominated benzaldehydes could render 2-Bromo-6-(difluoromethyl)benzaldehyde suitable for photocatalytic applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde under specific irradiation conditions demonstrates the potential of brominated compounds in photocatalysis and organic synthesis (Xiao et al., 2018).

Catalysis and Reaction Mechanisms

Brominated benzaldehydes participate in various catalytic processes and reaction mechanisms. For example, the hydrogenation of aryl halides using aldehydes or alcohols in a transition-metal-free environment demonstrates the versatility of these compounds in catalytic reactions, which could be relevant to the reactivity of 2-Bromo-6-(difluoromethyl)benzaldehyde (Zheng et al., 2017).

Propiedades

IUPAC Name |

2-bromo-6-(difluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHECRYEOANSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(difluoromethyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2740783.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)